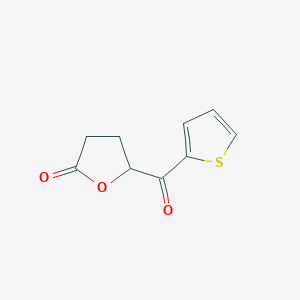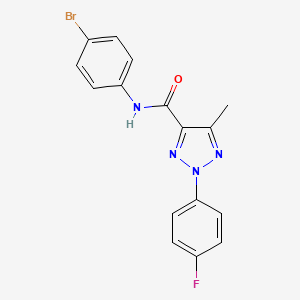
5-(Thiophene-2-carbonyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Thiophene-2-carbonyl)oxolan-2-one, also known as 2-Oxo-1,3-dioxolane-5-thiocarboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its molecular structure.
Scientific Research Applications
Thiyl Radicals in Organic Synthesis
The study by Dénès et al. (2014) provides insight into the role of thiyl radicals in organic synthesis, particularly in the formation of complex structures like 1,2-dioxolanes through radical reactions. The research elaborates on the selective addition of thiyl radicals to conjugated dienes and the stereoselective cyclization processes, which are crucial for synthesizing structurally complex endoperoxides with potential antimalarial activity (Dénès, Pichowicz, Povie, & Renaud, 2014).
Green Chemistry Approaches
Yadav and Yadav (2015) reported a visible-light-induced synthesis of 5-aryl-2-imino-1,3-oxathiolanes from styrenes, showcasing an environmentally friendly methodology. This protocol highlights the formation of C–S bonds followed by intramolecular C–O heterocyclization, using air and visible light as green reagents, underscoring the application of thiophene derivatives in sustainable chemical processes (Yadav & Yadav, 2015).
Synthesis and Structural Characterization
Dai, Day, and Noftle (2003) focused on the synthesis and structural characterization of thiophene imides, exploring the effects of carbonyl group orientation on the acidity and polymerization potential of these compounds. This research contributes to a better understanding of the structural properties of thiophene derivatives, which is essential for designing materials with specific electronic and optical properties (Dai, Day, & Noftle, 2003).
Novel Reagents and Polymer Synthesis
The work by Ramage et al. (1984) on the application of 1-oxo-1-chlorophospholane as a novel reagent for peptide bond formation illustrates the utility of thiophene derivatives in facilitating complex biochemical reactions, thereby expanding the toolkit for peptide synthesis (Ramage, Ashton, Hopton, & Parrott, 1984).
Electrochromic Polymers and Organic Electronics
The development of high-contrast electrochromic polymers based on alkyl-derivatized poly(3,4-ethylenedioxythiophenes) by Sankaran and Reynolds (1997) showcases the application of thiophene derivatives in creating advanced materials for organic electronics. These polymers exhibit significant changes in coloration and transparency upon electrical stimulation, demonstrating the potential of thiophene-based materials in smart window technologies and electronic displays (Sankaran & Reynolds, 1997).
properties
IUPAC Name |
5-(thiophene-2-carbonyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-8-4-3-6(12-8)9(11)7-2-1-5-13-7/h1-2,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAACCVKWVSDZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-methoxyphenyl)ethylidene]propanehydrazide](/img/structure/B2973127.png)
![1-[(1,3-Benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2973128.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2973129.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2973130.png)
![8-(2-Chlorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2973132.png)



![N-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2973138.png)
![5-((3-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2973140.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B2973141.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2973146.png)